REACTION_SMILES
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[C:13](#[N:14])[BH3-:15].[CH3:17][OH:18].[F:1][c:2]1[c:3]([CH3:12])[cH:4][c:5]([CH2:8][CH2:9][CH:10]=[O:11])[cH:6][cH:7]1.[Na+:16]>>[F:1][c:2]1[c:3]([CH3:12])[cH:4][c:5]([CH2:8][CH2:9][CH2:10][NH:14][CH3:13])[cH:6][cH:7]1
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Name
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[BH3-]C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH3-]C#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(CCC=O)ccc1F
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Type
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product
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Smiles
|
CNCCCc1ccc(F)c(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |